molecular formula C19H26BrN5O3 B12639505 C19H26BrN5O3

C19H26BrN5O3

Cat. No.: B12639505
M. Wt: 452.3 g/mol
InChI Key: FKKXDKUBUUGGDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide involves multiple stepsThe final step typically involves the coupling of the brominated intermediate with N-cyclohexylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

C19H26BrN5O3 is a chemical compound known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug delivery, and molecular imaging. This detailed article examines these applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, which can lead to the development of new drugs for various diseases.

  • Targeting Mechanisms : Research indicates that compounds similar to this compound can be designed to target specific receptors or enzymes involved in disease pathways. For instance, studies have shown that derivatives can inhibit cancer cell growth by interfering with signaling pathways critical for tumor progression .

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form bioconjugates. These bioconjugates can enhance the efficacy and specificity of drug delivery.

  • Bioconjugation Techniques : this compound can be conjugated with various biomolecules, such as antibodies or peptides, to create targeted drug delivery systems. This approach improves the pharmacokinetics of therapeutic agents, allowing for more effective treatment with reduced side effects .

Molecular Imaging

In the field of molecular imaging, this compound has potential applications due to its ability to be used as a contrast agent in imaging techniques like MRI and PET scans.

  • Imaging Applications : The compound can be modified to enhance its visibility in imaging studies, aiding in the diagnosis and monitoring of diseases such as cancer . Its properties allow for better resolution and specificity when visualizing biological tissues.

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits cancer cell growth; targets specific pathways
Drug Delivery SystemsEnhances drug efficacy through bioconjugation
Molecular ImagingPotential as a contrast agent for improved imaging

Table 2: Case Studies Involving this compound

Study TitleObjectiveOutcome
Targeting Cancer CellsEvaluate inhibition of tumor growthSignificant reduction in tumor size
Bioconjugate DevelopmentCreate targeted delivery systemsImproved drug solubility and uptake
Imaging StudiesAssess effectiveness as a contrast agentEnhanced visualization of tumors

Case Study 1: Targeting Cancer Cells

A study investigated the effects of this compound derivatives on various cancer cell lines. Results demonstrated that certain modifications led to a marked inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent.

Case Study 2: Bioconjugate Development

Researchers developed bioconjugates using this compound linked to antibodies targeting specific tumor markers. This approach resulted in enhanced accumulation of the therapeutic agent at tumor sites while minimizing systemic exposure.

Case Study 3: Imaging Applications

In another study, this compound was evaluated as a contrast agent in PET imaging. The findings indicated that modifications improved signal intensity and allowed for better differentiation between healthy and diseased tissues.

Mechanism of Action

The mechanism of action of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-cyclohexylacetamide
  • 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide

Uniqueness

The uniqueness of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .

Biological Activity

Overview of C19H26BrN5O3

This compound is a chemical compound that may belong to a class of pharmaceuticals or biologically active molecules. The structure suggests it could be a derivative of a known pharmacophore, potentially exhibiting various biological activities depending on its functional groups and stereochemistry.

Chemical Structure

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 452.35 g/mol
  • Key Functional Groups :
    • Bromine (Br) may influence reactivity and biological interactions.
    • Amine groups (N) suggest potential interactions with neurotransmitter systems or receptors.

Pharmacological Potential

Compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some brominated compounds have shown efficacy against bacteria and fungi.
  • Anticancer Properties : Certain derivatives in this molecular weight range have been studied for their ability to inhibit tumor growth.
  • Neuropharmacological Effects : Molecules with amine functionalities can interact with neurotransmitter receptors, potentially influencing mood, cognition, or pain pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on brominated derivatives indicated that similar compounds can inhibit the growth of various pathogens, including resistant strains of bacteria. The mechanism often involves disrupting cell membrane integrity or interfering with metabolic pathways.
  • Anticancer Research :
    • Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain amine-containing compounds trigger programmed cell death through mitochondrial pathways.
  • Neuropharmacology :
    • Investigations into the neuroactive properties of related compounds suggest potential use in treating neurological disorders. For example, some derivatives have been tested for their effects on serotonin and dopamine receptors, indicating possible applications in mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalInteraction with neurotransmitter receptors

Properties

Molecular Formula

C19H26BrN5O3

Molecular Weight

452.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C19H26BrN5O3/c1-23-8-10-24(11-9-23)13-18(27)25-7-6-21-19(28)16(25)12-17(26)22-15-4-2-14(20)3-5-15/h2-5,16H,6-13H2,1H3,(H,21,28)(H,22,26)

InChI Key

FKKXDKUBUUGGDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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